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Compound of Interest

Compound Name: Influenza virus-IN-2

Cat. No.: B15143177

An In-depth Technical Guide for Researchers and Drug Development Professionals

Note: The specific compound "Influenza virus-IN-2" was not identified in a broad search of
scientific literature. Therefore, this guide provides a comprehensive analysis of a well-
characterized class of pyrimidine-based influenza virus inhibitors, 2-amino-4-(w-
hydroxyalkylamino)pyrimidine derivatives, to serve as a representative model for structure-
activity relationship (SAR) studies in this domain.

Executive Summary

Influenza remains a significant global health threat, necessitating the continued development of
novel antiviral therapeutics. Pyrimidine derivatives have emerged as a promising class of
compounds with potent anti-influenza activity. This technical guide provides a detailed
examination of the structure-activity relationships of a series of 2-amino-4-(w-
hydroxyalkylamino)pyrimidine analogs. Through the systematic analysis of quantitative antiviral
data, this document elucidates the key structural motifs that govern the inhibitory efficacy of
these compounds against influenza A and B viruses. Detailed experimental protocols for the
primary biological assay and visualizations of the experimental workflow and SAR are provided
to aid researchers in the field of antiviral drug discovery.

Structural-Activity Relationship (SAR) Data

The antiviral efficacy of the 2-amino-4-(w-hydroxyalkylamino)pyrimidine derivatives was
primarily evaluated based on their 50% effective concentration for inhibition of plaque formation
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(EC50) in Madin-Darby canine kidney (MDCK) cells. The following tables summarize the
quantitative data, highlighting the impact of substitutions on the pyrimidine core and the
aminoalkyl side chain.

Effect of Substitutions at the 5- and 6-Positions of the
Pyrimidine Ring

The nature of the substituents at the 5- and 6-positions of the pyrimidine ring significantly
influences antiviral activity. A general trend observed is that the antiviral efficacy follows the
order of an amino group being more effective than a hydroxyiminomethyl group, which is in turn

more effective than a halogen at the 5-position. Furthermore, a chlorine or methoxy group at
the 6-position is generally more favorable than hydrogen.[1]

EC50 (uM)  EC50 (uM)

Compound R5- R6- ) )

) ] Side Chain vs. Influenza  vs. Influenza
ID Substituent Substituent

A B

Reference 1 -H -H -CH2CH20H >100 >100
Derivative A -NH2 -Cl -CH2CH20H 10- 20 10- 20
Derivative B -CH=NOH -Cl -CH2CH20H 20-50 20-50
Derivative C -Br -Cl -CH2CH20OH 50 - 100 50 - 100
Derivative D -NH2 -OCH3 -CH2CH20H 10- 20 10- 20

Note: The EC50 values are presented as ranges based on the data available in the cited
literature.

Effect of Modifications to the Aminoalkyl Side Chain

The introduction of cyclic moieties at the beta-position of the aminoalkyl side chain was found
to dramatically improve antiviral potency. Specifically, cyclobutyl and cyclopentyl groups
resulted in compounds with significantly lower EC50 values, in the range of 0.01-0.1 uM for
both influenza A and B viruses.[1] The substitution on these cyclic groups further modulates the
activity.
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Side Chain EC50 (UM) vs. EC50 (UM) vs.

Compound ID Pyrimidine Core o
Modification Influenza A Influenza B

-NH-
Derivative E 2-amino-6-chloro  CH(CH20OH)- 0.1-1.0 0.1-1.0
Cyclobutyl

-NH-
Derivative F 2-amino-6-chloro  CH(CH20OH)- 0.1-1.0 01-1.0
Cyclopentyl

-NH-
o _ CH(CH20H)-3'-
Derivative G 2-amino-6-chloro 0.01-0.1 0.01-0.1
Phenylalkyl-

Cyclobutyl

Note: The EC50 values are presented as ranges based on the data available in the cited
literature.

Experimental Protocols

The primary method for determining the antiviral activity of the pyrimidine derivatives discussed
is the plaque reduction assay. This assay quantifies the ability of a compound to inhibit the
formation of plaques, which are localized areas of cell death caused by viral replication in a cell
monolayer.

Plague Reduction Assay

Objective: To determine the concentration of a test compound that inhibits the formation of
virus-induced plaques by 50% (EC50).

Materials:
¢ Madin-Darby canine kidney (MDCK) cells
e Dulbecco's Modified Eagle Medium (DMEM)

» Fetal Bovine Serum (FBS)
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Trypsin-EDTA

Influenza virus stock (e.g., A/PR/8/34 H1N1, B/Lee/40)
Test compounds (dissolved in DMSO)

Overlay medium (e.g., DMEM with 0.5% agarose or Avicel)

Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

Cell Seeding: MDCK cells are seeded into 6-well or 12-well plates at a density that will result
in a confluent monolayer on the day of infection. The cells are grown in DMEM
supplemented with 10% FBS and incubated at 37°C in a 5% CO2 incubator.

Virus Dilution: On the day of the experiment, the influenza virus stock is serially diluted in
serum-free DMEM to a concentration that will produce a countable number of plagues (e.g.,
50-100 plaque-forming units (PFU) per well).

Compound Preparation: The test compounds are serially diluted in serum-free DMEM to
various concentrations.

Infection: The growth medium is removed from the confluent MDCK cell monolayers, and the
cells are washed with phosphate-buffered saline (PBS). The cells are then infected with the
diluted virus. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.

Compound Treatment: After the adsorption period, the virus inoculum is removed, and the
cell monolayers are washed with PBS. The overlay medium containing the different
concentrations of the test compound is then added to each well. A virus control (no
compound) and a cell control (no virus, no compound) are included.

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days, or until
visible plaques are formed in the virus control wells.

Plaque Visualization: The overlay medium is carefully removed, and the cell monolayers are
fixed with 10% formalin. After fixation, the cells are stained with crystal violet solution. The
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stain is then washed off, and the plates are air-dried.

o Data Analysis: The plaques appear as clear zones against a background of stained,
uninfected cells. The number of plaques in each well is counted. The percentage of plaque
inhibition is calculated for each compound concentration relative to the virus control. The
EC50 value is then determined by plotting the percentage of inhibition against the compound
concentration and fitting the data to a dose-response curve.

Visualizations
Experimental Workflow for Plague Reduction Assay
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Caption: Workflow of the plaque reduction assay for determining antiviral efficacy.
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Structure-Activity Relationship (SAR) Summary for
Pyrimidine Derivativesdot

Il Core Structure core [label="2-Aminopyrimidine Core", fillcolor="#4285F4",
fontcolor="#FFFFFF", pos="0,0!"];

/I Substitutions r5 [label="R5 Position", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,2!"];
ré [label="R6 Position", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2!"]; side_chain
[label="Aminoalkyl Side Chain\n(at C4)", fillcolor="#F1F3F4", fontcolor="#202124",
pos="0,-3!"];

/I R5 Modifications nh2 [label="-NH2", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF", pos="-4.5,3.5!"]; chnoh [label="-CH=NOH", shape=ellipse,
fillcolor="#FBBCO05", fontcolor="#202124", pos="-3,3.5!"]; halogen [label="-Halogen",
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,3.5!"];

/l R6 Modifications cl_ome [label="-Cl, -OCH3", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF", pos="2,3.5!"]; h [label="-H", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF", pos="4,3.5!"];

/I Side Chain Modifications cyclic [label="3-Cyclic Groups\n(Cyclobutyl, Cyclopentyl)",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-4.5!"]; phenylalkyl [label="3'-
Phenylalkyl on\nCyclobutyl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF",
pos="2,-4.5!"]; linear [label="Linear Alkyl", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF", pos="0,-6!"];

// Relationships core -> r5; core -> r6; core -> side_chain;
r5 -> nh2 [label="Best"]; r5 -> chnoh [label="Good"]; r5 -> halogen [label="Fair"];
ré -> cl_ome [label="Better"]; r6 -> h [label="Worse"];

side_chain -> cyclic [label="Greatly Increases Potency"]; cyclic -> phenylalkyl [label="Further
Increases Potency"]; side_chain -> linear [label="Lower Potency"]; }
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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